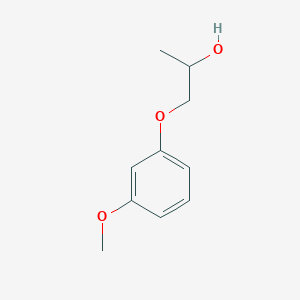

1-(3-Methoxyphenoxy)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGSANXPRRCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621882 | |

| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382141-68-6 | |

| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 1 Phenoxypropan 2 Ol Scaffold in Medicinal Chemistry

The 1-phenoxypropan-2-ol framework is a cornerstone in medicinal chemistry, most notably as the backbone of a major class of cardiovascular drugs known as beta-blockers. These agents are crucial in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The key to their therapeutic action lies in their ability to block beta-adrenergic receptors.

The general structure of these molecules, Ar-O-CH2-CH(OH)-CH2-NH-R, where 'Ar' is an aromatic ring system, is a classic example of a pharmacophore that exhibits high affinity and selectivity for β-adrenergic receptors. The ether linkage, the secondary alcohol on the propanol (B110389) chain, and the secondary amine are all critical for biological activity. Variations in the aromatic ring and the substituent on the amine group allow for the fine-tuning of the drug's properties, such as its selectivity for β1 or β2 receptors and its pharmacokinetic profile. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an appropriate amine. nih.gov

Overview of Structural Homologues and Analogues Featuring the 1 Methoxyphenoxy Propan 2 Ol Motif

The 1-(methoxyphenoxy)propan-2-ol motif is present in a variety of structural homologues and analogues that have been investigated for their chemical and biological properties. These related compounds provide valuable insights into the potential applications and characteristics of 1-(3-Methoxyphenoxy)propan-2-ol. For instance, the positional isomer, 1-(2-Methoxyphenoxy)propan-2-ol, is a known chemical entity with documented properties. nih.gov

Another closely related compound is 3-(2-methoxyphenoxy)propane-1,2-diol, also known as guaifenesin (B1672422), which is widely used as an expectorant. google.comnih.gov While not a direct analogue in terms of the propan-2-ol to propan-1,2-diol change, it highlights the utility of the methoxyphenoxy moiety in pharmaceuticals. Furthermore, impurities found in the synthesis of beta-blockers, such as 1,3-Bis(2-methoxyphenoxy)propan-2-ol, an impurity of atenolol, also share this core structure and are important for quality control in drug manufacturing. lookchem.comlgcstandards.com

The following table provides a summary of key structural analogues and their relevant data:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Notes |

| 1-(2-Methoxyphenoxy)propan-2-ol | 64120-49-6 | C10H14O3 | 182.22 | Positional isomer of the title compound. nih.gov |

| 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | 93-14-1 | C10H14O4 | 198.22 | Widely used expectorant. nih.gov |

| 1,3-Bis(2-methoxyphenoxy)propan-2-ol | 16929-60-5 | C17H20O5 | 304.34 | An impurity of the beta-blocker atenolol. lookchem.com |

| 3-(2-Methoxyphenoxy)propan-1-ol | Not Available | C10H14O3 | 182.22 | An organic compound with potential applications in medicinal chemistry. evitachem.com |

Research Landscape and Historical Context of Compounds Containing the 1 3 Methoxyphenoxy Propan 2 Ol Substructure

Established Synthetic Pathways for the this compound Core

The construction of the this compound framework can be achieved through several reliable synthetic methods. These approaches primarily involve the formation of the ether linkage and the introduction of the propan-2-ol moiety.

Nucleophilic Ring-Opening Reactions with Epoxides

A prominent method for synthesizing this compound and its analogues is the nucleophilic ring-opening of epoxides. rsc.orgnih.gov This reaction is a cornerstone of organic synthesis for creating highly functionalized molecules like β-amino alcohols. rsc.org The process involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new bond.

In a typical synthesis, 3-methoxyphenol (B1666288) acts as the nucleophile, attacking an epoxide such as propylene (B89431) oxide. The reaction is generally regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. libretexts.org This regioselectivity is a critical factor in achieving the desired product. The reaction can be catalyzed by either acids or bases. Under basic conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less substituted carbon. libretexts.org

Catalyst-controlled regioselectivity has also been explored to direct the nucleophilic attack on unbiased epoxides. rsc.org For instance, cationic aluminum salen catalysts have demonstrated high regioselectivity in the ring-opening of various epoxides with nitrogen-containing nucleophiles. rsc.org The pH of the reaction medium can also be a tool to control the reactivity and regioselectivity of the epoxide opening. semanticscholar.org

Etherification Reactions involving Phenols and Halohydrins

Another established route to this compound involves the etherification of 3-methoxyphenol with a suitable halohydrin, such as 1-chloro-3-phenoxypropan-2-ol (B1266388) or its bromo-analogue. This reaction, often carried out in the presence of a base, follows the Williamson ether synthesis mechanism. The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile and displaces the halide from the halohydrin.

The synthesis of related β-blockers has utilized this strategy, for example, by reacting a phenol with epichlorohydrin (B41342) in the presence of potassium carbonate to first form an epoxide, which is then further reacted. ntnu.no This two-step approach, starting with the formation of an epoxide from a phenol and epichlorohydrin, provides an alternative pathway to the desired ether linkage.

Chemo-Enzymatic Approaches to Enantiopure this compound

The demand for enantiomerically pure compounds has driven the development of chemo-enzymatic methods for the synthesis of chiral molecules like this compound. nih.govpreprints.org These approaches combine the efficiency of enzymatic catalysis with traditional chemical transformations to achieve high enantioselectivity. nih.gov

One common strategy is the kinetic resolution of a racemic mixture. For example, a racemic chlorohydrin precursor can be esterified using a lipase (B570770), such as lipase B from Candida antarctica. ntnu.no This enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol. In the synthesis of (S)-betaxolol, a related compound, the racemic chlorohydrin was resolved through esterification with vinyl acetate (B1210297) catalyzed by lipase B, yielding the (R)-chlorohydrin with 99% enantiomeric excess. ntnu.no

These chemo-enzymatic strategies offer a powerful tool for accessing enantiopure building blocks that are crucial for various applications. preprints.org The integration of enzymatic reactions can lead to highly regio- and stereoselective transformations, which are often challenging to achieve through purely chemical methods. nih.govnih.gov

Derivatization Strategies of the this compound Skeleton

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of analogues. These modifications can be targeted at either the propan-2-ol moiety or the aromatic ring.

Amination Reactions at the Propan-2-ol Moiety

A key derivatization strategy is the introduction of an amino group at the propan-2-ol unit, often to produce β-amino alcohols. rsc.org This can be achieved through several methods. One common approach involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine.

Alternatively, the amination can be performed on a halohydrin precursor. For instance, an enantiopure chlorohydrin can undergo an amination reaction with an amine, like isopropylamine, to yield the corresponding amino alcohol. ntnu.no This reaction typically proceeds with retention of the enantiomeric excess. ntnu.no The direct amination of epoxides is another viable route. rsc.org

The table below summarizes examples of amination reactions on related propan-2-ol scaffolds.

| Precursor | Amine | Product | Reference |

| (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Isopropylamine | (S)-Betaxolol | ntnu.no |

| Glycerol dichlorohydrin | Ammonia | 1,3-diamino-2-propanol | google.com |

| Epoxides | Nitrogen-containing nucleophiles | β-amino alcohols | rsc.org |

Modifications of the Aromatic Ring (e.g., Further Substitutions)

The aromatic ring of this compound provides another site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the ring. The existing methoxy (B1213986) group is an ortho-, para-directing activator, which will influence the position of incoming substituents.

For example, halogenation, nitration, or Friedel-Crafts reactions could be used to introduce substituents that can further alter the properties of the molecule. While specific examples of further substitution on the this compound ring were not detailed in the provided context, this remains a fundamental strategy in medicinal chemistry for structure-activity relationship studies.

Ether Linkage Transformations

The ether linkage is a critical functional group in this compound and its analogues, and transformations involving this bond are key to creating diverse molecular structures. The stability of the ether bond often requires specific conditions for cleavage or modification. For instance, the synthesis of related compounds like 1,3-bis(2-methoxyphenoxy)propan-2-ol highlights the formation of multiple ether linkages within a single molecule. lgcstandards.com The preparation of 3-methoxy-1-propanol, a structural analogue, involves the alkylation of a diol, demonstrating a common strategy for forming such ether bonds. google.com

The industrial synthesis of a similar compound, 1-methoxy-2-propanol (B31579), is achieved through the addition of methanol (B129727) to propylene oxide. google.com This reaction underscores the methods used to introduce methoxy groups, which are pertinent to the synthesis of this compound. The challenges in these syntheses often revolve around achieving high selectivity and minimizing the formation of isomers and byproducts. google.com

Stereoselective Synthesis of Chiral this compound and its Stereoisomers

The presence of a chiral center at the C2 position of the propan-2-ol moiety means that this compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications, as different stereoisomers can have varied biological activities. e-bookshelf.de

Several strategies can be employed for stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. ethz.ch

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. e-bookshelf.de

The development of C2-symmetric chiral bis-sulfoxides provides insights into creating enantiopure ligands that could be applicable in the asymmetric synthesis of related alcohols. nih.gov The goal of these methods is to produce the desired stereoisomer with high enantiomeric excess (ee). e-bookshelf.de

Investigation of Side Reactions and Impurity Formation during Synthesis

During the synthesis of this compound and its analogues, several side reactions can occur, leading to the formation of impurities. For example, in the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol, the formation of the isomeric impurity 2-methoxy-1-propanol is a known issue. google.com This isomer is considered undesirable due to potential toxicities. google.com

Another common impurity in related syntheses is the formation of dimers or other higher-order oligomers. For instance, dipropylene glycol monomethyl ether can form as a byproduct in the synthesis of 1-methoxy-2-propanol. google.com The presence of impurities such as 1-(2-methoxyphenoxy)-2-propanone and 1-chloro-3-(2-methoxyphenoxy)propan-2-ol has also been noted in the context of related compounds. simsonpharma.com Careful control of reaction conditions and purification methods are essential to minimize these impurities.

| Impurity Name | CAS Number | Molecular Formula |

| 1-(2-Methoxyphenoxy)-2-propanone | 6437-46-3 | C10H12O3 |

| 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol | 25772-81-0 | C10H13ClO3 |

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact and improve efficiency. ijpsjournal.commdpi.com These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency. mdpi.com

Key green chemistry strategies applicable to the synthesis of this compound analogues include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and increase product yields. mdpi.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. mdpi.com

Catalytic Methods: The use of recyclable catalysts can improve atom economy and reduce the generation of hazardous waste. mdpi.comrasayanjournal.co.in

Biocatalysis: Enzymes can be used to carry out highly selective transformations under mild, aqueous conditions. ijpsjournal.com

For instance, the use of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic compounds, offering cleaner reactions and higher purity of the final product. mdpi.com Similarly, the development of catalytic methods for the synthesis of N-heterocycles emphasizes the move towards more sustainable chemical processes. mdpi.com These green approaches are pivotal in developing more environmentally friendly and economically viable routes for the production of this compound and its derivatives.

Conformational Analysis via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the most stable three-dimensional arrangements, or conformations, of a molecule. arxiv.org For molecules with rotatable bonds, such as this compound, multiple conformations can exist, each with a distinct energy level. chemrxiv.org Computational methods allow for the systematic exploration of these possibilities to identify the most energetically favorable structures.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, or most stable, geometry of molecules. nih.gov By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, DFT calculations would reveal the preferred spatial orientation of the methoxyphenoxy group relative to the propan-2-ol moiety, identifying the most stable conformer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. ossila.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties. wikipedia.orgresearchgate.net A smaller gap generally suggests that the molecule is more reactive and can be more easily excited electronically. wikipedia.orgschrodinger.com Computational methods can accurately calculate the energies of the HOMO and LUMO, providing insights into the electronic transitions and potential reactivity of this compound.

| Orbital Property | Description | Significance |

| HOMO | Highest energy molecular orbital occupied by electrons. ossila.com | Relates to the molecule's ability to donate electrons (oxidation potential). ossila.com |

| LUMO | Lowest energy molecular orbital that is unoccupied. ossila.com | Relates to the molecule's ability to accept electrons (reduction potential). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. wikipedia.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged species. libretexts.orgnih.gov The MEP map uses a color scale to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich areas, attractive to electrophiles) and blue representing regions of positive potential (electron-poor areas, attractive to nucleophiles). researchgate.netchemrxiv.org For this compound, the MEP map would highlight the electronegative oxygen atoms as regions of high electron density, while the hydroxyl proton and aromatic protons would appear as areas of positive potential.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Frequency Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Each functional group in a molecule vibrates at characteristic frequencies. By comparing the experimentally observed vibrational frequencies with those calculated using computational methods like DFT, a detailed and accurate assignment of the spectral bands can be achieved. This correlative approach provides strong evidence for the proposed molecular structure and conformation of this compound.

Crystal Structure Analysis of this compound and its Crystalline Derivatives

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and intermolecular interactions based on experimental crystallographic studies, cannot be provided at this time.

Similarly, no crystal structure data for immediate crystalline derivatives of this compound were found. While crystallographic information exists for related propan-2-ol derivatives, their substitution patterns differ significantly from the target compound, making a direct comparative analysis inappropriate for an article focused solely on this compound and its direct derivatives.

The determination of a compound's crystal structure is a critical step in its solid-state characterization. This experimental technique provides definitive information on the three-dimensional arrangement of molecules, including bond lengths, bond angles, and the packing of molecules within the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Without experimental data, any discussion of the crystal structure of this compound would be purely speculative. Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the precise solid-state structure of this compound.

Pharmacological and Biological Activity Profiling of 1 3 Methoxyphenoxy Propan 2 Ol and Its Derivatives

Evaluation of Potential Neurological Pathway Modulation by 1-(3-Methoxyphenoxy)propan-2-ol Derivatives

Derivatives of this compound have been a subject of interest in neuroscience research due to their potential to modulate neurological pathways. For instance, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized and evaluated for their ability to block neuronal sodium (Na+) channels, a key target in the treatment of ischemic stroke. nih.gov These compounds demonstrated potent inhibitory effects on these channels. nih.gov

Notably, compound 4b, a derivative featuring a benzimidazole (B57391) moiety, exhibited significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion. nih.gov This compound showed a high binding affinity for neurotoxin receptor site 2 of the Na+ channels, suggesting a use-dependent mechanism of action that could be particularly effective during the sustained depolarization that occurs in ischemic stroke. nih.gov This research highlights the potential of these derivatives as neuroprotective agents for stroke and other neurological disorders characterized by excessive neuronal excitability.

Receptor Interaction Studies of Compounds Containing the 1-(Methoxyphenoxy)propan-2-ol Moiety

The 1-(Methoxyphenoxy)propan-2-ol moiety is a key structural feature in many compounds that interact with various receptors, leading to a range of pharmacological effects.

Adrenergic Receptor Binding and Antagonism Studies

Compounds containing the 1-(Methoxyphenoxy)propan-2-ol moiety have been extensively studied for their interaction with adrenergic receptors. These receptors are crucial in regulating cardiovascular function, and their modulation can have significant therapeutic effects. For example, 1-Amino-3-(4-methoxyphenoxy)propan-2-ol has been investigated as a β-adrenergic receptor antagonist, which can lead to a decrease in heart rate and blood pressure, making it a candidate for treating cardiovascular diseases like hypertension.

In the development of radioligands for imaging beta-adrenergic receptors in the brain, a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives were synthesized. nih.gov The affinity of these compounds for beta-receptors was measured by their ability to inhibit the binding of [125I]iodopindolol (IPIN) to rat cortical and cerebellar membranes. nih.gov The most potent of these compounds displayed Ki values of 2-5 nM, indicating strong binding to the receptor. nih.gov

The following table summarizes the binding affinities of selected 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives for beta-adrenergic receptors.

| Compound | Ki (nM) | Potency Relative to Pindolol |

| Derivative 1 | 2-5 | 2- to 100-fold less potent |

| Derivative 2 | >5 | >100-fold less potent |

Data sourced from a study on the synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. nih.gov

Neurotransmitter Receptor Ligand Investigations

In addition to adrenergic receptors, derivatives of 1-(Methoxyphenoxy)propan-2-ol have been investigated as ligands for other neurotransmitter receptors. For instance, the 3-amino-1-(5-indanyloxy)-2-propanol derivatives, while potent sodium channel blockers, were also found to have a significantly low affinity for dopamine (B1211576) D2 receptors. nih.gov This is a desirable characteristic as it minimizes the risk of extrapyramidal side effects, which are often associated with dopamine receptor antagonism. nih.gov

These findings underscore the potential of these compounds as selective neurological agents, capable of targeting specific pathways while avoiding off-target effects. Further research into the interaction of these derivatives with a broader range of neurotransmitter receptors could reveal new therapeutic opportunities.

Assessment of Cardioprotective or Anti-myocardial Ischemia Potential in Related Compounds

The potential for compounds related to this compound to offer cardioprotection or mitigate myocardial ischemia has been an area of significant research interest. This is largely due to the structural similarities of these compounds to known beta-blockers, which are widely used in the management of cardiovascular diseases.

One notable example is Ranolazine, a compound that contains a methoxyphenoxy propylamino moiety. While not a direct derivative, its mechanism of action provides insight into the potential cardioprotective effects of this chemical class. Ranolazine is known to exert its anti-anginal effects by inhibiting the late sodium current in cardiomyocytes, which helps to reduce intracellular sodium and calcium overload during ischemia, thereby improving myocardial relaxation and reducing oxygen demand.

Furthermore, various plant-derived molecules with structural similarities to this compound have demonstrated cardioprotective properties. nih.gov For example, flavonoids, a class of polyphenolic compounds found in many plants, have been shown to protect against cardiovascular diseases through their antioxidant, anti-atherogenic, and anti-thrombotic effects. mdpi.com One study suggests that a daily intake of 100 mg of flavonoids may reduce the risk of coronary heart disease mortality by approximately 10%. mdpi.com

The cardioprotective effects of these compounds are often attributed to their ability to scavenge free radicals, inhibit LDL oxidation, and reduce platelet aggregation. mdpi.com The following table highlights some plant-derived compounds with cardioprotective potential.

| Compound/Plant Extract | Proposed Mechanism of Action | Reference |

| Flavonoids | Antioxidant, anti-atherogenic, anti-thrombotic | mdpi.com |

| Terminalia arjuna | Contains flavonoids, triterpenes, and tannins with cardioprotective activity | nih.gov |

| Picrorhiza kurroa | Antioxidant, anti-inflammatory | nih.gov |

Investigations into Anti-inflammatory and Anticancer Properties of Derivatives

Derivatives of this compound have also been explored for their potential anti-inflammatory and anticancer activities. The structural versatility of this scaffold allows for modifications that can lead to compounds with potent biological effects in these therapeutic areas.

Chalcones, which are precursors in flavonoid biosynthesis, and their derivatives have shown notable pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor effects. nih.gov The anti-inflammatory effects of chalcone (B49325) derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the inflammatory cascade. nih.govresearchgate.net

In the realm of anticancer research, various derivatives of natural products containing similar structural motifs have been investigated. For instance, oleanolic acid derivatives have been synthesized and evaluated for their anticancer activity. nih.govnih.gov These compounds have been shown to induce apoptosis, inhibit cancer cell proliferation, and suppress tumor growth in various cancer cell lines. nih.gov

The following table summarizes the anticancer activity of selected oleanolic acid derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | Activity | Reference |

| SZC014, SZC015, SZC017 | Various | Candidate drugs for cancer treatment | nih.gov |

| Ester and amide derivatives | IGR-OV-1, HOP-62 | Outstanding and good efficacy, respectively | nih.gov |

| Uridine-OA hybrid analogs | Hep-G2, A549, PC-3, MCF-7, BGC-823 | Anti-cancer effects | nih.gov |

Exploration of Antimicrobial Applications of 1-(Methoxyphenoxy)propan-2-ol Derivatives in Material Science

The antimicrobial properties of 1-(Methoxyphenoxy)propan-2-ol derivatives have garnered attention, particularly in the field of material science. The ability to incorporate antimicrobial agents into materials can help prevent the growth of harmful microorganisms on surfaces, which is crucial in healthcare settings and for various industrial applications.

Derivatives of this scaffold have shown activity against a range of microbes. For instance, certain derivatives have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential use in developing antimicrobial coatings or materials to combat bacterial infections.

In a broader context, the search for novel antimicrobial agents has led to the synthesis and evaluation of various heterocyclic compounds. For example, a series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives were prepared and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov Similarly, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and shown to have antimicrobial and antibiofilm activities against pathogenic microbes that cause urinary tract infections. mdpi.com

The development of materials with inherent antimicrobial properties is a promising strategy to reduce the spread of infections. The incorporation of 1-(Methoxyphenoxy)propan-2-ol derivatives into polymers, coatings, and other materials could lead to the creation of surfaces that actively resist microbial colonization.

Molecular Mechanism of Action and Receptor Interaction Studies

Elucidation of Molecular Targets and Binding Affinities

There is no available research detailing the molecular targets or binding affinities of 1-(3-Methoxyphenoxy)propan-2-ol.

No molecular docking studies have been published that specifically investigate the interaction of this compound with any biological macromolecules. Such studies are crucial for predicting the binding mode and affinity of a compound to a potential protein target, thereby offering insights into its mechanism of action. The absence of this data means that the potential protein targets of this compound remain unknown.

A review of scientific literature reveals no in vitro assays conducted to determine the binding profile of this compound at various receptors or its inhibitory or activatory effects on enzyme activity. These experimental assays are essential for validating the predictions from molecular docking and for quantitatively assessing the compound's potency and selectivity.

Mechanistic Pathways of Biological Activity and Modulatory Effects

Due to the lack of foundational binding and activity data, the mechanistic pathways through which this compound might exert biological effects have not been investigated.

There is no evidence in the scientific literature to suggest that this compound has been screened for or found to have inhibitory activity against any specific ion channels. While related structures, such as certain 3-amino-1-(5-indanyloxy)-2-propanol derivatives, have been investigated as sodium channel blockers, this line of inquiry has not been extended to this compound. nih.gov

The effect of this compound on neurotransmitter pathways is currently uncharacterized. Research on other polyphenolic compounds has shown that they can modulate systems such as the cholinergic, GABAergic, glutamatergic, serotonergic, and dopaminergic pathways. nih.govnih.gov However, no such studies have been performed for this specific compound.

Ligand-Unbinding Pathway Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of pharmacology and drug discovery, MD simulations are invaluable for understanding how a ligand (such as a potential drug molecule) interacts with its target receptor at an atomic level. One of the most critical aspects of this interaction is the kinetics of the ligand unbinding process, as the residence time of a drug on its target can be a key determinant of its efficacy and duration of action. wikipedia.org

Ligand-unbinding pathway analysis through MD simulations aims to map the trajectory a ligand takes as it dissociates from its binding site. This process is often computationally intensive because spontaneous unbinding can be a rare event on the timescale accessible to conventional MD simulations, which typically span from nanoseconds to microseconds. wikipedia.org To overcome this limitation, enhanced sampling techniques such as metadynamics and adaptive sampling are often employed. nih.gov

Metadynamics works by adding a history-dependent bias potential to the system's energy landscape. This discourages the simulation from revisiting previously explored conformations and accelerates the exploration of the unbinding pathway. nih.gov By analyzing the trajectory, researchers can identify intermediate states, transition states, and the free energy barriers associated with the unbinding process. nih.gov

Adaptive sampling involves running multiple independent MD simulations in parallel. The data from these simulations are then used to inform where to initiate new simulations, focusing computational resources on the most promising regions of the conformational space to observe unbinding events.

A typical workflow for analyzing the unbinding pathway of a ligand from its receptor using molecular dynamics simulations would involve the following steps, as detailed in the table below.

| Step | Description | Key Outputs |

| 1. System Setup | The protein-ligand complex is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions. A force field is chosen to describe the interactions between atoms. | A fully solvated and neutralized simulation system ready for equilibration. |

| 2. Equilibration | The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent and protein to relax around the ligand. | A stable system at the target temperature and pressure. |

| 3. Enhanced Sampling Simulation | An enhanced sampling method like metadynamics or adaptive sampling is used to accelerate the ligand's departure from the binding pocket. | A series of trajectories showing the ligand unbinding from the receptor. |

| 4. Pathway Analysis | The collected trajectories are analyzed to identify the most probable unbinding pathway(s), any intermediate binding sites, and key protein-ligand interactions that are broken or formed during the process. | A map of the unbinding pathway, identification of metastable states, and key residues involved in the process. |

| 5. Free Energy Calculation | The free energy profile along the unbinding pathway is calculated to determine the energy barriers and the overall dissociation rate constant (koff). | A free energy landscape of the unbinding process and the calculated koff value. |

The insights gained from such simulations are manifold. They can reveal the specific amino acid residues that "gate" the exit of the ligand, the role of water molecules in facilitating the unbinding process, and the conformational changes that both the ligand and the protein undergo. wikipedia.org This information is highly valuable for the rational design of new drugs with optimized binding kinetics, potentially leading to improved therapeutic profiles.

While no ligand-unbinding pathway analyses have been published for this compound, this methodology represents a critical avenue for future research should a specific biological target for this compound be identified. Such studies would be instrumental in elucidating its molecular mechanism of action and guiding the development of analogues with potentially enhanced pharmacological properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlating Structural Modifications of the 1-(3-Methoxyphenoxy)propan-2-ol Scaffold with Biological Activity

The 1-(aryloxy)propan-2-ol scaffold is a common pharmacophore for beta-adrenergic antagonists. nih.gov Modifications to both the aromatic ring and the propan-2-ol side chain can significantly alter the pharmacological properties of these compounds.

The nature and position of substituents on the aromatic ring are primary determinants of the pharmacological activity and selectivity of aryloxypropanolamine beta-blockers. nih.govoup.com

Position of Substitution : Ortho-substituents on the aromatic ring generally lead to more potent beta-blockers compared to their meta- or para-substituted counterparts. oup.com When the ortho-substituent contains a heteroatom in the alpha position, the potency is often further enhanced. oup.com

Nature of Substituent : The type of substituent on the aromatic ring plays a critical role in determining the compound's selectivity for β1-adrenergic receptors, which is a desirable trait for treating cardiac conditions. nih.gov For instance, para-substitution, particularly with acylamido groups, has been shown to yield cardioselective drugs. oup.com

Intrinsic Sympathomimetic Activity (ISA) : The presence of electron-withdrawing groups, which can act as hydroxyl-equivalents, at the meta and para positions of the aromatic ring can modulate the intrinsic sympathomimetic activity of these compounds. oup.com

A comparative analysis of methcathinone (B1676376) analogs with substitutions at different positions on the aromatic ring revealed that 2-substituted analogs were generally less potent than their 3- or 4-substituted counterparts. nih.gov While this study focused on a different class of compounds, it highlights the general principle that the substitution pattern on an aromatic ring is a key factor in determining biological activity.

Table 1: Impact of Aromatic Substitution on Beta-Blocker Activity

| Substitution Position | General Effect on Potency | Example of Favorable Group for Selectivity |

| Ortho | Generally increases potency, especially with a heteroatom in the alpha position. oup.com | |

| Meta | Generally less potent than ortho-substituents. oup.com | Electron-withdrawing groups can modulate ISA. oup.com |

| Para | Generally less potent than ortho-substituents. oup.com | Acylamido groups can improve cardioselectivity. oup.com |

The propan-2-ol side chain is an essential feature for the beta-blocking activity of aryloxypropanolamines. oup.com However, modifications to this chain can have a profound impact on the compound's interaction with adrenergic receptors.

Integrity of the Chain : Substitutions at the alpha, beta, or gamma positions of the oxypropanolamine side chain, or replacement of the hydroxyl group, generally lead to a significant reduction or complete loss of beta-blocking activity. oup.com Similarly, extending the chain by a single carbon atom or replacing the ether oxygen with a methylene, sulfur, or nitrogen atom can also abolish activity. oup.com

Nitrogen Substituent : A branched alkyl group, such as an isopropyl or tert-butyl group, attached to the terminal amino nitrogen is a general requirement for potent beta-blockade. oup.com The nature of the substituent on the nitrogen can also influence cardioselectivity. For example, attaching a 3,4-dimethoxyphenylethyl or a 4-amide-substituted phenoxyethyl moiety to the terminal nitrogen can enhance cardioselectivity. oup.com

Ether Oxygen : While the ether oxygen in the side chain is a common feature of many beta-blockers, it is not an absolute requirement for activity. nih.gov Studies on compounds related to metoprolol, where the aromatic nucleus is moved away from the ethanolamine (B43304) side chain, have shown that an ethereal oxygen can be important for receptor affinity, but it does not necessarily need to be in the traditional OCH2 group between the aromatic ring and the ethanolamine chain. nih.gov

Development of QSAR Models for Predicting Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. tiikmpublishing.com These models can then be used to predict the activity of novel, untested analogs, thereby streamlining the drug discovery process. tiikmpublishing.comresearchgate.netasianpubs.org

For aryloxypropanolamine derivatives and other structurally related compounds, QSAR models have been developed to predict their activity as antiatherogenic agents and farnesoid X receptor (FXR) agonists. researchgate.netasianpubs.orgmdpi.com These models typically use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological activity. tiikmpublishing.com For example, a QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives indicated that the molar refractivity at a specific position of the parent compound negatively contributed to its antiatherogenic activity. researchgate.netasianpubs.org

In the context of beta-adrenergic agonists, 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Index Analysis) studies have been performed on indole-alkylamine derivatives. mdpi.com These studies identified that steric, hydrogen-bond donor and acceptor properties, as well as lipophilicity and molar refractivity, correlated with the biological activity. mdpi.com Such models provide valuable insights for the rational design of new, more potent ligands. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) responsible for a molecule's biological activity. dergipark.org.trresearchgate.net This model can then be used to search large databases of chemical compounds (virtual screening) to identify new molecules that fit the pharmacophore and are therefore likely to be active. dergipark.org.trresearchgate.netnih.gov

The aryloxypropanolamine structure is a classic pharmacophore for β-adrenergic antagonists. nih.govnih.gov Pharmacophore models for β-adrenergic receptor agonists and antagonists have been developed and used to identify novel ligands. nih.govias.ac.in These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. ias.ac.in

For instance, a pharmacophore-guided virtual screening was used to identify new β3-adrenergic receptor agonists. nih.gov The process involved generating a pharmacophore model based on known active compounds and then using this model to screen chemical databases. nih.gov The resulting "hit" compounds were then further evaluated using filters based on physicochemical properties and docking simulations before being tested experimentally. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. dergipark.org.trnih.gov

Stereochemical Influences on Structure-Activity Relationships

The propan-2-ol moiety in this compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of this chiral center has a profound impact on the biological activity of aryloxypropanolamine beta-blockers.

For aryloxypropanolamine beta-antagonists, the (S)-isomer is typically the more active enantiomer. nih.gov This is in contrast to arylethanolamine agonists, where the (R)-isomer is generally more potent. nih.gov The addition of the ether oxygen in the propanolamine (B44665) side chain makes the structure longer, but the specific spatial orientation of the (S)-isomer maintains optimal binding to block the beta-adrenergic receptor. nih.gov

This stereoselectivity is a critical factor in the structure-activity relationship, as the different enantiomers can have significantly different potencies and even different pharmacological effects. ias.ac.in For example, in a study of dual-acting α,β-blockers, the α- and β-blocking activities were associated with particular stereoisomers. ias.ac.in The pharmacophores for α- and β-activity were distinguished by differences in the distances between key descriptor centers, which is directly related to the chirality of the carbon atom bearing the hydroxyl group. ias.ac.in

The importance of stereochemistry is also highlighted in studies of other bioactive compounds. For instance, in the synthesis of 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids, the formation of two new stereogenic centers resulted in diastereomers (cis and trans isomers), which in some cases showed differences in inhibitory potency. mdpi.com

Metabolism and Biotransformation Studies of 1 3 Methoxyphenoxy Propan 2 Ol and Analogues

Identification of In Vivo Metabolites of Related Compounds

The in vivo metabolism of mephenoxalone (B1676273), a centrally acting muscle relaxant, has been investigated, leading to the identification of several metabolites in human urine. The degradation of mephenoxalone occurs through various routes. Key metabolic transformations include the cleavage of the phenoxymethyl (B101242) ether bond, hydroxylation of the benzene (B151609) ring, demethylation, and the opening of the oxazolidone ring. nih.gov

One of the identified metabolites resulting from the opening of the oxazolidone ring is 1-(o-methoxyphenoxy)-3-aminopropane-2-ol. nih.gov Other significant metabolites are formed through cleavage of the ether linkage, yielding o-methoxyphenol, and through hydroxylation and demethylation of the parent compound. nih.gov Some of these metabolites were only detectable after acid hydrolysis and enzymatic cleavage, indicating they are excreted as conjugates. nih.gov

Table 1: Identified In Vivo Metabolites of Mephenoxalone in Human Urine

| Metabolite Number | Metabolite Name | Method of Detection |

| I | o-methoxyphenol | Direct identification |

| IIa | 3-amino-1,2-propanediol | Found after alkaline hydrolysis |

| III | Phenolic hydroxymephenoxalone | Detected after acid hydrolysis and enzymic cleavage |

| IV | Demethylmephenoxalone | Detected after acid hydrolysis and enzymic cleavage |

| V | 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | Detected only after acid hydrolysis |

| VI | 1-(o-hydroxyphenoxy)-3-aminopropene | Detected only after acid hydrolysis (may be an artefact) |

| VII | Dehydromephenoxalone | Detected after acid hydrolysis and enzymic cleavage |

| Data sourced from a study on the degradation of mephenoxalone in humans. nih.gov |

Enzymatic Transformations and Metabolic Pathways

The biotransformation of 1-(3-Methoxyphenoxy)propan-2-ol analogues is a multi-step process primarily occurring in the liver and involving several key enzymatic reactions. medtigo.comdrugbank.comnih.gov These transformations convert the parent compounds into more polar, water-soluble metabolites that can be readily excreted. nih.gov

Mephenoxalone undergoes extensive metabolism in the liver, primarily catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1. medtigo.com The metabolic pathways for mephenoxalone are diverse and include:

Ether Bond Cleavage : The splitting of the phenoxymethyl ether bond. nih.gov

Ring Hydroxylation : The addition of a hydroxyl group to the benzene ring, creating a phenolic metabolite. nih.gov

Demethylation : The removal of the methyl group from the methoxy (B1213986) moiety. nih.gov

Oxazolidone Ring Opening : This leads to the formation of an aminopropanol (B1366323) derivative. nih.gov

Guaifenesin (B1672422), another analogue, is also rapidly metabolized in the liver. drugbank.com Its primary metabolic pathways involve oxidation and demethylation. drugbank.com A key enzyme in its metabolism is O-demethylase, which is responsible for demethylating the compound. drugbank.compharmacompass.com The major urinary metabolite is β-(2-methoxyphenoxy)-lactic acid, formed through oxidation. drugbank.com

Methocarbamol (B1676395), a carbamate (B1207046) derivative of guaifenesin, is metabolized predominantly through dealkylation and hydroxylation, with subsequent conjugation also likely to occur. nih.govdrugs.com

Table 2: Key Enzymatic Reactions in the Metabolism of Analogues

| Compound | Primary Enzyme(s) | Metabolic Reactions |

| Mephenoxalone | Cytochrome P450 (CYP1A2, CYP2E1) medtigo.com | Ether cleavage, hydroxylation, demethylation, ring opening nih.gov |

| Guaifenesin | O-demethylase drugbank.compharmacompass.com | Oxidation, Demethylation drugbank.com |

| Methocarbamol | Not specified | Dealkylation, Hydroxylation, Conjugation nih.govdrugs.com |

Pharmacokinetic Profiling of this compound Derivatives

The pharmacokinetic profiles of derivatives and analogues provide essential information on their absorption, distribution, metabolism, and excretion. Studies on methocarbamol and guaifenesin offer valuable data points.

In healthy volunteers, methocarbamol exhibits a plasma clearance ranging from 0.20 to 0.80 L/h/kg and has a mean plasma elimination half-life of approximately 1 to 2 hours. nih.govdrugs.com Its plasma protein binding is moderate, ranging from 46% to 50%. nih.govdrugs.com Essentially all metabolites of methocarbamol are eliminated in the urine. drugs.com In patients with liver cirrhosis, the clearance of methocarbamol was significantly reduced, and the elimination half-life was prolonged to an average of 3.38 hours, compared to 1.11 hours in healthy subjects. rxlist.com

Guaifenesin has a shorter plasma half-life of about one hour. drugbank.compharmacompass.com After administration, it is metabolized and its metabolites are largely excreted in the urine. drugbank.com Studies in rats have shown that guaifenesin is well-absorbed from various parts of the gastrointestinal tract. nih.gov

Table 3: Pharmacokinetic Parameters of Related Compounds

| Compound | Parameter | Value | Species |

| Methocarbamol | Plasma Clearance | 0.20 - 0.80 L/h/kg nih.govdrugs.com | Human |

| Elimination Half-Life | 1 - 2 hours nih.govdrugs.com | Human (Healthy) | |

| Elimination Half-Life | ~3.38 hours rxlist.com | Human (Cirrhotic) | |

| Plasma Protein Binding | 46% - 50% nih.govdrugs.com | Human | |

| Guaifenesin | Elimination Half-Life | ~1 hour drugbank.compharmacompass.com | Human |

| Absorption | Well-absorbed from GI tract nih.gov | Rat |

Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Analysis (HPLC, GC, CE)

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures. unirioja.es For a compound like 1-(3-Methoxyphenoxy)propan-2-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable. Capillary Electrophoresis (CE) also presents a potential, though less common, alternative for analysis.

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile or thermally sensitive compounds. Given the structure of this compound, which includes a polar hydroxyl group and a UV-active methoxyphenyl group, reversed-phase HPLC with UV detection is a standard approach. The selection of a suitable stationary phase, such as a C8 or C18 column, and optimization of the mobile phase (typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol) are key to achieving effective separation from related substances. researchgate.netmdpi.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like propanol (B110389) derivatives. researchgate.net this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. keikaventures.com The method involves optimizing parameters such as the type of capillary column (e.g., polar columns like those with a polyethylene (B3416737) glycol phase), injector temperature, oven temperature program, and gas flow rates to ensure sharp peaks and good resolution. ijpsdronline.comrjptonline.org For example, a GC-FID method for analyzing 1-methoxy-2-propanol (B31579) involves sample collection on a charcoal tube, desorption with a solvent mixture, and subsequent chromatographic analysis. keikaventures.com

In pharmaceutical manufacturing, impurity profiling is a critical process to ensure the safety and efficacy of the final drug product. Compounds structurally related to this compound are often monitored as impurities in active pharmaceutical ingredients (APIs) like Guaifenesin (B1672422) and Ranolazine. sigmaaldrich.compharmaffiliates.com The development of analytical methods to detect and quantify these impurities is a regulatory requirement.

Method development for impurity profiling focuses on achieving high selectivity to separate the main component from all potential process-related impurities and degradation products. This often requires gradient elution in HPLC to resolve compounds with different polarities. mdpi.com For instance, an HPLC method for a pharmaceutical product might be validated to separate the API from related substances like 1,1′-Oxybis[3-(2-methoxyphenoxy)-2-propanol], an impurity found in Guaifenesin, with a reported purity of ≥98.0% by HPLC. sigmaaldrich.com

Validation of these methods is performed according to regulatory guidelines to demonstrate their suitability. unirioja.es Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Key Considerations in Chromatographic Method Development for Impurity Profiling

| Parameter | HPLC Approach | GC Approach |

| Column | Reversed-phase C8 or C18 columns are common. mdpi.com | Capillary columns with various polarities (e.g., ZB-624, DB-FFAP) are selected based on impurity characteristics. ijpsdronline.comrjptonline.org |

| Mobile Phase / Carrier Gas | Gradient elution with acetonitrile/water or methanol (B129727)/water mixtures, often with pH modifiers like TFA. mdpi.com | Inert gases like helium or nitrogen are used as the carrier gas. ijpsdronline.com |

| Detection | Diode-Array Detector (DAD) or UV Detector set at a wavelength where the API and impurities absorb. unirioja.es | Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for specific identification. keikaventures.comrjptonline.org |

| Validation | Must demonstrate separation of all known impurities and degradation products from the main API peak. | Must show sufficient resolution between residual solvents and other volatile impurities. |

Detecting trace amounts of this compound in complex matrices such as biological fluids (blood, urine) or environmental samples (water, soil) requires highly sensitive and selective methods. While specific data for this exact compound is limited, methods developed for its structural isomers provide a strong indication of achievable detection limits.

A validated method for the determination of the isomer 3-methoxy-1,2-propanediol (B53666) in wine utilizes gas chromatography-mass spectrometry (GC-MS). oiv.intnih.gov The procedure involves a salting-out assisted liquid-liquid extraction with diethyl ether, which concentrates the analyte and removes matrix interferences. nih.gov This method demonstrated robust performance in an interlaboratory study, with concentrations in the range of 0.1–0.8 mg/L being successfully quantified. nih.gov

The limits of detection (LOD) and quantification (LOQ) are critical parameters for trace analysis. For related analytical methods, these limits can vary significantly based on the technique and matrix.

A GC method for 2-propanol residue analysis reported an LOD of 1.1 µg/mL and an LOQ of 2.8 µg/mL. ijpsdronline.com

A validated HPLC method for bromophenols reported very low detection limits, with an LOD below 0.04 µg/mL and an LOQ below 0.12 µg/mL. researchgate.netmdpi.com

For the simultaneous analysis of several volatile compounds in a drug substance by GC, LODs ranged from 1.34 ppm to 67.47 ppm depending on the analyte. rjptonline.org

Spectroscopic Analytical Methods (UV-Vis, Mass Spectrometry) for Characterization and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is primarily used for quantification in conjunction with HPLC. The methoxyphenyl group in the molecule acts as a chromophore, absorbing light in the UV region. A UV-Vis scan of the compound would reveal characteristic absorption maxima (λmax), which can be used to set the detection wavelength in an HPLC-UV system for optimal sensitivity. semanticscholar.orgresearchgate.net The presence of absorption bands typically indicates the presence of phenolic compounds and other chromophoric structures. researchgate.net

Mass Spectrometry (MS) , especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is the definitive technique for structural confirmation. MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molecular weight: 166.22 g/mol ), electron ionization (EI) would cause the molecule to fragment in a predictable way, creating a unique mass spectrum that serves as a chemical fingerprint. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (qTOF), can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. semanticscholar.orgresearchgate.net

Table 2: Experimental GC-MS Fragmentation Data for 1-(3-Methoxyphenyl)propan-2-ol nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

| 122 | 99.99 | Likely corresponds to the fragment [M-C2H4O]+, representing the loss of the hydroxypropyl side chain. |

| 166 | 28.44 | Molecular ion peak [M]+. |

| 107 | 28.06 | Likely corresponds to the tropylium (B1234903) ion [C7H7O]+, a common fragment for methoxybenzyl compounds. |

| 121 | 26.21 | Corresponds to the fragment [M-C2H5O]+. |

| 91 | 23.98 | Corresponds to the tropylium ion [C7H7]+. |

Data sourced from an experimental GC-MS analysis. nih.gov

Quality Control (QC) and Analytical Studies in Commercial Production

In a commercial setting, stringent quality control (QC) is necessary to ensure that this compound meets predefined specifications for identity, purity, and strength. Analytical studies are performed at various stages, from incoming raw materials to the final product release. unirioja.es

QC laboratories rely on validated analytical methods to perform these tests. The use of certified pharmaceutical reference standards is essential for the accurate qualification and quantification of the compound and its impurities. sigmaaldrich.comlgcstandards.com

Key QC tests for a substance like this compound would typically include:

Identification: Confirmation of the chemical structure, often using Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis and comparison to a reference standard, or by retention time matching in a chromatographic system.

Assay (Quantification): Determination of the amount of the compound, usually performed by a validated HPLC or GC method with an external standard. unirioja.es

Impurity Analysis: Detection and quantification of process-related impurities and potential degradation products using a validated impurity profiling method (HPLC or GC). rjptonline.orgcleanchemlab.com

Residual Solvents: If applicable, analysis by headspace GC to ensure that levels of solvents used in the manufacturing process are below acceptable limits. ijpsdronline.com

These analytical studies ensure that each batch of the compound is of consistent quality and fit for its intended purpose.

Toxicological Profiles and Safety Assessment Research

In Vitro Cytotoxicity and Genotoxicity Investigations

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, form the first step in assessing a compound's potential for toxicity. For phenolic derivatives, these studies have shown that cytotoxicity can be influenced more by structural properties, such as the number and location of hydroxyl (-OH) groups on the aromatic ring, than by other physicochemical properties. nih.gov In studies on HepG2 cells, a human liver cell line, certain phenolic compounds have demonstrated a tendency to cause cross-contamination in testing plates due to their volatility and potential to oxidize, which can complicate the interpretation of cytotoxicity results. nih.gov

Genotoxicity, the potential for a chemical to damage the genetic information within a cell, is a significant safety concern. For analogues like N-nitroso propranolol (B1214883) (NNP), a derivative of the beta-blocker propranolol, mutagenic activity has been demonstrated in the Ames test, a bacterial reverse mutation assay. nih.gov This activity was dependent on metabolic activation, with hamster liver S9 fractions being more effective than rat liver S9 in converting NNP into a mutagen. nih.gov Furthermore, NNP was found to induce both micronuclei (a sign of chromosomal damage) and gene mutations in human lymphoblastoid TK6 cells. nih.gov Such findings highlight the importance of appropriate metabolic activation systems in in vitro genotoxicity assays for this class of compounds.

Preclinical Toxicity Studies on 1-(3-Methoxyphenoxy)propan-2-ol Analogues

Preclinical studies utilize animal models to understand how a substance may affect a whole, living organism before it is ever considered for human trials. These studies are essential for identifying potential target organs and understanding the dose-response relationship of a compound. criver.compacificbiolabs.com

Acute toxicity studies evaluate the effects of a single, high-dose exposure, while chronic studies assess the impact of repeated exposure over a more extended period. criver.compacificbiolabs.com For beta-blocker analogues, overdose can lead to significant clinical effects, including bradycardia (slow heart rate) and hypotension (low blood pressure). medscape.comwikem.org Propranolol, a highly lipophilic beta-blocker, can cross the blood-brain barrier and cause central nervous system effects like seizures and coma in overdose situations. wikem.orgnih.gov In contrast, sotalol (B1662669) is known to block cardiac potassium channels, which can lead to QT interval prolongation and potentially fatal arrhythmias. wikem.orglitfl.com A two-week toxicology study in rats on oxfendazole, a benzimidazole (B57391) anthelminthic, identified the bone marrow, liver, spleen, and reproductive organs (testis and epididymis) as primary target organs of toxicity. nih.gov

A significant concern for pharmaceutical compounds that are secondary amines, including some analogues of this compound, is the potential formation of N-nitrosamine impurities. jchr.orgjchr.org These impurities can form during the synthesis or storage of a drug and are often potent genotoxic and carcinogenic compounds. jchr.orgnih.gov Regulatory authorities like the FDA and the European Medicines Agency (EMA) have expressed significant concern over their presence in medicines, leading to drug recalls when unacceptable levels are found. jchr.orgeuropa.eu

N-nitrosamines are classified as probable human carcinogens based on extensive animal studies. europa.eu Their mechanism of toxicity often involves metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of DNA adducts that can cause mutations and initiate cancer. jchr.orgnih.gov Research has focused on developing sensitive analytical methods to detect these impurities and on understanding the conditions that lead to their formation to mitigate the risk. jchr.orgnih.gov The International Council for Harmonisation (ICH) M7 guideline classifies nitrosamine (B1359907) impurities as Class 1, known mutagenic impurities, requiring strict control. nih.gov

| Nitrosamine Impurity | IARC Carcinogen Classification | Toxicological Characteristic |

| N-nitrosodimethylamine (NDMA) | Group 2A (Probably carcinogenic to humans) | Genotoxic, Mutagenic, Carcinogenic nih.govnih.gov |

| N-nitrosodiethylamine (NDEA) | Group 2A (Probably carcinogenic to humans) | Genotoxic, Mutagenic, Carcinogenic nih.govnih.gov |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | Animal Tumorigen | Structurally and/or metabolically related to carcinogenic nitrosamines nih.gov |

| N-nitroso-varenicline (NNV) | Cohort of Concern | Mutagenic properties nih.gov |

Reproductive and Developmental Toxicity Studies

Evaluating the potential effects of a substance on reproductive health and fetal development is a critical component of safety assessment. For benzimidazole compounds like oxfendazole, preclinical studies in rats have identified the male reproductive system as a target of toxicity. nih.gov Findings included the presence of multinucleated sperm precursors in the epididymis at various dose levels. nih.gov For beta-blocker analogues, their ability to cross the placenta means that potential effects on the developing fetus must be carefully considered.

Risk Assessment Methodologies for Related Compounds

The risk assessment for chemical compounds and their impurities is a structured process that involves hazard identification, risk analysis, and evaluation to ensure patient safety. ispe.orgraps.orgnih.gov This process is guided by regulatory frameworks like those from the ICH. infosys.com

A key tool in the risk assessment of low-level chemical exposures is the Threshold of Toxicological Concern (TTC) . The TTC is a conservative exposure threshold below which the risk of adverse health effects is considered negligible, even without chemical-specific toxicity data. nih.goveuropa.eueuropa.eu This approach is particularly useful for assessing the risk of impurities in pharmaceuticals. nih.gov For genotoxic impurities, a TTC of 1.5 micrograms per day is often applied, corresponding to a theoretical lifetime cancer risk of one in 100,000. youtube.comyoutube.com

For N-nitrosamine impurities, which are a "cohort of concern," specific risk assessment approaches are used. swan.ac.uk The FDA has developed a Carcinogenic Potency Categorization Approach (CPCA) that uses the chemical structure of a nitrosamine to assign it to a potency category and determine an acceptable intake (AI) limit, avoiding the need for new, compound-specific toxicology studies. fda.gov This structured, science-based methodology allows for the efficient management of risks associated with these potentially harmful impurities. ispe.orgraps.orgfda.gov

Industrial Scale Synthesis and Process Optimization for 1 3 Methoxyphenoxy Propan 2 Ol Derivatives

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in maximizing the efficiency of synthesizing 1-(3-methoxyphenoxy)propan-2-ol derivatives. This process involves systematically adjusting various parameters to achieve the highest possible yield and purity of the final product. Key variables include the choice of solvents, bases, temperature, and the molar ratio of reactants.

In the synthesis of related phenoxypropanolamine compounds, such as Carvedilol, the reaction is often plagued by the formation of impurities, most notably a "bis" compound where a second molecule of the epoxide precursor reacts with the product. The choice of solvent has been identified as a critical factor in controlling this side reaction. For instance, patent literature reveals that conducting the reaction in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can limit the formation of the bis-impurity to 5-7%, a significant improvement over the 10-20% observed when using alcohols, acetonitrile (B52724), or hydrocarbon solvents. google.com

Temperature is another crucial parameter. The reaction to couple an epoxide with an amine is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For example, a process for Carvedilol synthesis specifies heating the reaction mixture at 80°C for six hours. google.com However, higher temperatures can also promote side reactions, requiring a careful balance to be struck.

The selection of the base is also vital for the reaction's success. In many patented processes, an inorganic base like anhydrous potassium carbonate is used to facilitate the reaction. google.com The base neutralizes any acidic byproducts and can influence the reaction rate and impurity profile. In some cases, stronger bases like sodium hydride (NaH) have been shown to provide the highest yields in related synthetic transformations. researchgate.net

Systematic approaches to optimization, such as Design of Experiments (DoE), are increasingly employed to efficiently explore the complex interplay between these variables. prismbiolab.com DoE allows chemists to simultaneously vary multiple factors, leading to a comprehensive understanding of the reaction space and the identification of optimal conditions more rapidly than traditional one-factor-at-a-time (OFAT) methods. prismbiolab.comwhiterose.ac.uk

Table 1: Comparison of Reaction Conditions for Phenoxypropanolamine Synthesis

| Parameter | Condition 1 (e.g., Carvedilol Synthesis) | Condition 2 (e.g., Betaxolol Intermediate) | Impact on Yield/Purity |

|---|---|---|---|

| Solvent | Isopropanol google.com | Acetone researchgate.net | Solvent choice affects impurity formation; polar aprotic solvents can reduce certain byproducts. google.com |

| Base | Anhydrous Potassium Carbonate google.com | Potassium Carbonate (18% solution) researchgate.net | Base strength and concentration influence reaction rate and efficiency. |

| Temperature | 80°C google.com | Not specified | Higher temperatures increase reaction rate but can also promote side reactions. |

| Key Reactants | 4-(oxirane-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethylamine salt google.com | p-hydroxyphenylethyl alcohol, epichlorohydrin (B41342) researchgate.net | The purity and ratio of starting materials are fundamental to achieving high product yield. |

| Observed Yield | ~45% (after purification) google.com | 68.18% researchgate.net | Yield is highly dependent on the combination of all reaction parameters. |

Application of Continuous Flow Reactors in Manufacturing

Continuous flow chemistry is emerging as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing for the synthesis of this compound derivatives. aurigeneservices.comeuropeanpharmaceuticalreview.com This approach involves pumping reactants through a system of tubes or microreactors, where the chemical transformation occurs in a continuous stream. aurigeneservices.com

Key advantages of continuous flow manufacturing include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which significantly mitigates the risks associated with highly exothermic reactions or the use of hazardous reagents. europeanpharmaceuticalreview.comcontractpharma.com This is particularly relevant for reactions that are difficult to control in large batch reactors.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control. contractpharma.combioprocessonline.com This leads to better reaction selectivity, reduced byproduct formation, and a higher quality product with an improved impurity profile. contractpharma.com

Increased Efficiency and Scalability: Continuous processes can be run for extended periods to produce large quantities of material, a practice known as "scaling-out." bioprocessonline.com This often provides a more straightforward and faster route to scale-up compared to redesigning large batch reactors. bioprocessonline.com The automated nature of flow systems also allows for reduced downtime between runs. aurigeneservices.com

Process Intensification: Flow chemistry can expand the accessible chemical space by enabling reactions at higher temperatures and pressures than are feasible in batch reactors. bioprocessonline.com This can lead to shorter reaction times and the discovery of more efficient synthetic routes.

The modular nature of flow chemistry systems, which can include components like pumps, reactors (e.g., tubular reactors, Continuous Stirred Tank Reactors - CSTRs), and in-line separation units, provides the flexibility needed for multi-step syntheses. europeanpharmaceuticalreview.comcontinuuspharma.com For instance, a reaction intermediate can be generated in one reactor and directly fed into a subsequent reactor for the next transformation, eliminating the need for isolation and purification at each step. aurigeneservices.com This "telescoping" of reactions can dramatically shorten production timelines.

Advanced Purification Techniques (e.g., Chromatography) for Large-Scale Production

The purification of this compound derivatives on an industrial scale is crucial for ensuring the final product meets the stringent purity requirements for pharmaceutical use. While crystallization is a common and cost-effective method, advanced techniques like preparative chromatography are employed when simpler methods are insufficient, especially for separating structurally similar impurities. manufacturingchemist.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating target compounds with high purity. pharmamanufacturing.com However, its application at an industrial scale has been historically limited by high solvent consumption and lower throughput compared to other methods. researchgate.net Despite these challenges, modern chromatography systems have become more efficient and cost-effective, making them viable for manufacturing. researchgate.net

Modes of large-scale chromatography include:

Batch Chromatography: This is the most direct scale-up from laboratory-scale column chromatography, where a large column is used to purify the product in discrete batches. researchgate.net

Continuous Chromatography (Simulated Moving Bed - SMB): SMB chromatography is a more advanced, continuous process that offers significant advantages in terms of solvent efficiency and productivity. pharmamanufacturing.com It is particularly effective for binary separations, such as resolving enantiomers from a racemic mixture. pharmamanufacturing.com Several large-scale pharmaceuticals are now manufactured using this technology. pharmamanufacturing.com

The selection of the stationary phase (the material inside the column) and the mobile phase (the solvent that carries the mixture through the column) is critical for achieving a successful separation. Recent advancements in stationary phase technology, such as the development of superficially porous particles (SPPs), have led to higher efficiency and faster separation times. biosynce.com

For the production of pharmaceutical intermediates, a combination of techniques is often used. The crude product may first undergo crystallization to remove the bulk of impurities, followed by a final polishing step using preparative chromatography to achieve the desired level of purity. pharmamanufacturing.com

Patent Literature Analysis of Synthesis Processes

Subsequent patents have focused on overcoming this limitation. One common strategy involves using a protecting group on the amine of 2-(2-methoxyphenoxy)ethylamine. For example, using an N-benzyl protected amine minimizes the formation of the bis-impurity. google.comepo.org However, this introduces an additional debenzylation step at the end of the synthesis, which typically requires catalytic hydrogenation using a palladium catalyst, adding cost and complexity to the process. google.comepo.org